Compound Description: (E)-N-(2-(benzylamino)-2-oxo-1-(4-oxo-4H-chromen-3-yl)ethyl)-N-(4-bromophenyl)-3-chloroacrylamide hydrate (C27H22BrClN2O5) is a hydrate compound characterized by single-crystal X-ray diffraction studies. []
Relevance: This compound, like the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, features a 4-bromophenyl group. Additionally, both compounds contain an amide linkage and demonstrate structural complexity, suggesting potential for diverse biological activity. []
Compound Description: This compound is a dihydropyrimidino benzoxazine dione derivative synthesized through a thermal reaction involving an acyl(imidoyl)ketene intermediate. []
Relevance: The presence of a 4-bromophenyl group is a shared structural feature between this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: This compound is characterized by the presence of two 4-bromophenyl rings, a tert-butylphenyl ring, and a 4,6-dichlorophenol moiety. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group as a key structural component. []
Compound Description: These derivatives are a class of compounds designed and synthesized to include an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. They encompass various chemotypes such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial, antioxidant, and toxicological properties. []
Relevance: These derivatives share the (4-bromophenyl)sulfonyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. Additionally, both belong to the N-acyl-α-amino acid chemotype, highlighting their close structural relationship and potential for similar biological activities. []
Compound Description: This compound is a specific derivative within the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine class, exhibiting promising potential as an antimicrobial agent against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections. []
Relevance: This compound shares the (4-bromophenyl)sulfonyl structural element with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. This structural similarity highlights their potential for analogous biological activities. []
Compound Description: This compound (C25H18BrF3N2O3S) has been synthesized and characterized using X-ray diffraction, revealing its crystal structure. []
Relevance: This compound shares the (4-bromophenyl)sulfonyl structural feature with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: SCH 351125 (C27H37BrN4O3) is a potent and selective CCR5 antagonist that exhibits subnanomolar activity in blocking viral entry and demonstrates excellent antiviral potency against various primary HIV-1 viral isolates. Notably, it exhibits good oral bioavailability in rats, dogs, and monkeys. []
Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide feature a 4-bromophenyl moiety. []
Compound Description: This compound's crystal structure is characterized by C—Br⋯π interactions, forming zigzag chains, while C—H⋯N and C—H⋯O hydrogen bonding contributes to a three-dimensional network. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both possess a 4-bromophenyl group as a shared structural element. []
Compound Description: This compound's crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds, further interconnected by N—H⋯Br and O—H⋯O hydrogen bonds, and C—Br⋯π interactions, creating layers within the crystal lattice. []
Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: The crystal structure of this compound shows a three-dimensional network stabilized by N—H⋯O, N—H⋯N hydrogen bonds, and C—Br⋯π and C=O⋯π interactions. []
Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: This series represents a novel set of 1,3,4-oxadiazole derivatives synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors. Their structures were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HR-MS. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, these compounds feature a 4-bromophenyl group as a shared structural component. []
Compound Description: This compound (C14H12BrClN4OS) features a thiophene ring disordered over two orientations, with the molecule adopting a roughly planar conformation. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group. []
4-Benzyl-1,3-oxazole Derivatives Incorporating 4-[(4-Bromophenyl)sulfonyl]phenyl Fragment
Compound Description: This series includes seven phenylalanine-derived compounds incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment. Their structures were confirmed by elemental analysis and spectroscopic methods, including NMR, FT-IR, MS, and UV-Vis. []
Relevance: These derivatives, similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, include the 4-[(4-bromophenyl)sulfonyl]phenyl structural element. []
2-aryl-4-benzyl-1,3-oxazol-5(4H)-one
Compound Description: This compound represents a specific derivative within the 4-benzyl-1,3-oxazole series incorporating the 4-[(4-bromophenyl)sulfonyl]phenyl fragment, characterized by a 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one structure. []
Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain the 4-[(4-bromophenyl)sulfonyl]phenyl structural unit. []
Compound Description: These compounds are derivatives within the 4-benzyl-1,3-oxazole series containing the 4-[(4-bromophenyl)sulfonyl]phenyl fragment, featuring either a p-tolyl or m-xylyl substituent at position 5 of the 1,3-oxazole ring. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, these derivatives contain the 4-[(4-bromophenyl)sulfonyl]phenyl structural unit. []
Compound Description: This compound (C18H17BrF3N3S) is characterized by a triclinic crystal structure. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the presence of a 4-bromophenyl group. []
Compound Description: ASP3026 is a potent and selective ALK inhibitor. Oral administration of ASP3026 in mice xenografted with NCI-H2228 cells expressing EML4-ALK resulted in dose-dependent antitumor activity. []
Relevance: Both ASP3026 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a sulfonamide group. []
Compound Description: This compound (C19H16BrCl2N5O) is characterized by a triclinic crystal structure. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group. []
Compound Description: These complexes are synthesized by reacting p-aminoacetophenone with chlorodiphenylphosphine to yield the ligand (p-CH3CO)C6H4N(PPh2)2, which is further reacted with group 6B metal hexacarbonyls. []
Relevance: These complexes share the 4-acetylphenyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
cis-[Cr(CO)4{4-CH3CO-C6H4-1-N(PPh2)2}]
Compound Description: This complex is a specific derivative of the Tetracarbonyl N-(4-Acetylphenyl)-N-(Diphenylphosphino)-P,P-Diphenylphosphinous Amide Complexes of Group 6B Metals, with chromium as the metal center. []
Relevance: This complex and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the 4-acetylphenyl structural motif. []
Compound Description: This group of compounds are synthesized from the oxidation of (p-CH3CO)C6H4N(PPh2)2 with elemental sulfur or grey selenium. They can react with group-10B metals to form metal complexes. []
Relevance: These derivatives and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-acetylphenyl moiety as a key structural feature. []
Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. It is a small molecule that induces Ca2+ influx in mouse and human TRPV4-expressing cells, leading to urinary bladder contraction and hyperactivity. []
Relevance: Both GSK1016790A and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a sulfonamide group. []
Compound Description: This series consists of new sulfonamides incorporating benzodioxane and acetamide moieties. They have been synthesized and evaluated for their potential as α-glucosidase and acetylcholinesterase inhibitors. []
Relevance: The compounds in this series, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, belong to the sulfonamide class of compounds. []
Compound Description: This compound (also known as CC27) serves as a ligand for the human matrix metalloproteinase 9 (MMP9) enzyme, specifically targeting its catalytic site. []
Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide are classified as sulfonamides due to the presence of the sulfonyl functional group (SO2). []
2-(4-Bromophenyl)-3-phenylbenzo[f]quinoline
Compound Description: This compound (C25H16BrN) is synthesized via the reaction of N-arylidenenaphthalen-2-amine and phenylacetaldehyde in the presence of iodine. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group as a structural element. []
Compound Description: This compound is a brominated derivative of the opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl) and exhibits specific stereochemistry at two of its three asymmetric carbon atoms. []
Relevance: This compound, like the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, features a 4-bromophenyl group as a shared structural component. []
Compound Description: This compound represents another brominated derivative of ohmefentanyl, sharing stereochemistry at two of its three asymmetric carbon atoms with the previously described compound. []
Relevance: This compound shares the 4-bromophenyl structural element with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: This compound (C22H15BrN2) features a slightly skewed phenanthrene moiety and a phenanthro[9,10-d]imidazole mean plane forming a dihedral angle of 37.78 (6)° with the benzene ring. []
Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
Compound Description: This series represents a set of fluorinated liquid crystals exhibiting nematic and smectic A mesophases, as determined by polarizing microscopy. []
Relevance: This series, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, includes a 4-bromophenyl group as a common structural motif. []
Compound Description: This compound (C21H14BrFN4O4) features nitro groups forming specific dihedral angles with the benzene ring and exhibits an intramolecular N—H⋯O hydrogen bond. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group as a structural component. []
Compound Description: This molecular complex (C25H25BrF3N4+·C6H2N3O7-) crystallizes with two pairs of cations and anions in the asymmetric unit. The imidazonaphthyridine moiety is planar, with the methylpiperidine group adopting a chair conformation roughly perpendicular to it. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group as a structural feature. []
Compound Description: This palladium(II) complex (C28H23Br2N3Pd) has been characterized and its crystal structure determined using X-ray diffraction. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound features a 4-bromophenyl group. []
Compound Description: This compound (C16H12BrN7S) features two crystallographically independent molecules with similar conformations in its asymmetric unit and exhibits weak intramolecular C—H⋯N interactions. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound includes a 4-bromophenyl group. []
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole
Compound Description: This compound is unexpectedly formed from the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine, involving a unique CHCl3 elimination process. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound includes a 4-bromophenyl group. []
Compound Description: The asymmetric unit of this compound (C20H14Br2N2) contains two molecules with varying dihedral angles between the benzimidazole, 4-bromobenzyl, and 4-bromophenyl groups. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group as a shared structural element. []
2-(4-Bromophenyl)-1H-benzimidazole
Compound Description: The crystal structure of this compound (C13H9BrN2) reveals a dihedral angle of 26.71 (9)° between the benzimidazole and benzene ring systems. []
Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a 4-bromophenyl group as a shared structural motif. []
Compound Description: This compound, a hydrate complex (C53H50F2N6O10S2), has been analyzed using X-ray diffraction to determine its crystal structure. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both belong to the sulfonamide class due to the presence of the sulfonyl functional group (SO2). []
Compound Description: This enantiomer, along with its (S) counterpart, has been structurally characterized, revealing planar phenacyl and dithiocarbamate fragments positioned approximately perpendicular to each other. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group. []
Compound Description: This enantiomer mirrors the (R) form in its structural features, with planar phenacyl and dithiocarbamate fragments oriented roughly perpendicularly. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group. []
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Compound Description: The crystal structure of this compound (C14H10BrF2NO) shows a dihedral angle of 66.4 (1)° between the 4-bromophenyl and 3,4-difluorophenyl rings. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group as a structural component. []
5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan
Compound Description: This compound is synthesized through electrophilic cyclization using N-iodosuccinimide as the electrophile. []
Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
N-(4-Bromophenyl)furan-2-carboxamide
Compound Description: This compound, synthesized from furan-2-carbonyl chloride and 4-bromoaniline, displays promising antibacterial activity, particularly against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. []
Relevance: This compound shares the 4-bromophenyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []
N-(4-bromophenyl)furan-2-carboxamide analogues
Compound Description: These analogues are derived from N-(4-bromophenyl)furan-2-carboxamide through arylation reactions using triphenylphosphine palladium as a catalyst. []
Relevance: These analogues, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, contain the 4-bromophenyl structural element. []
Compound Description: In this compound (C11H10BrN5OS), the pyrazole ring adopts a nearly planar conformation, forming a dihedral angle of 5.49 (13)° with the benzene ring. []
Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a 4-bromophenyl group. []
Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist, showing potential for clinical development. []
Relevance: Both BMS-193884 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide are part of the sulfonamide class due to the presence of the -SO2NH- functional group. []
Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist that demonstrates improved metabolic stability compared to its 5-regioisomer analogue. []
Relevance: BMS-207940 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the sulfonamide functional group. []
Compound Description: This compound (C20H18BrN5) has a nearly planar bromophenyl-substituted quinazoline unit and forms inversion dimers via N—H⋯N hydrogen bonds in its crystal structure. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both feature a 4-bromophenyl group as a shared structural feature. []
Compound Description: In the crystal structure of this compound (C22H21BrN4O2·H2O), the two pyrazole rings are essentially planar and form a dihedral angle of 73.46 (9)°. []
Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group. []
Compound Description: FA2 is a synthetic heterocyclic compound investigated for its anti-diabetic properties. It shows potent inhibitory activity against α-glucosidase and α-amylase, with promising results in animal models. []
Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, FA2 includes a 4-bromophenyl group. []
Compound Description: TPE-Br is a photosensitizer with aggregation-induced emission (AIE) properties. It can be formulated into nanoparticles that generate singlet oxygen and exhibit high fluorescence in aqueous solutions, making it a potential candidate for photodynamic therapy. []
Relevance: TPE-Br and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group as a shared structural motif. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.